

EPA method for perfluoropropanesulfonic acid in drinking water

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Compound of Interest		
Compound Name:	Perfluoropropanesulfonic acid	
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An Application Note and Protocol for the Analysis of **Perfluoropropanesulfonic Acid** (PFPrS) in Drinking Water, guided by EPA Method 533 Principles.

Disclaimer: **Perfluoropropanesulfonic acid** (PFPrS) is not listed as a target analyte in the United States Environmental Protection Agency (EPA) Method 533. However, EPA Method 533 is the current standard for the analysis of other short-chain per- and polyfluoroalkyl substances (PFAS) in drinking water and provides the most relevant and scientifically sound framework for the determination of PFPrS.[1][2][3][4] The following application note and protocol are based on the principles and procedures of EPA Method 533 and are intended for use by researchers, scientists, and professionals in drug development as a guide for developing a validated method for PFPrS analysis.

Introduction

Perfluoropropanesulfonic acid (PFPrS) is a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds. Due to the environmental persistence and potential health concerns associated with PFAS, robust analytical methods for their detection in drinking water are essential. EPA Method 533, "Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry," provides a validated procedure for a range of PFAS, particularly short-chain compounds.[2][4][5] This document outlines a detailed application note and protocol adapted from EPA Method 533 for the quantitative analysis of PFPrS in drinking water.



The methodology utilizes solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by analysis using liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). Isotope dilution is employed to ensure high accuracy and precision by correcting for matrix effects and variations in analytical performance.[2]

Quantitative Data Summary

While EPA Method 533 does not provide specific performance data for PFPrS, the following table summarizes typical method performance characteristics for other short-chain PFAS analytes included in the method. These values can be considered as performance goals when validating a method for PFPrS.

Table 1: Typical Performance Data for Short-Chain PFAS in EPA Method 533

Analyte	Abbreviation	Method Detection Limit (MDL) (ng/L)	Minimum Reporting Level (MRL) (ng/L)	Average Recovery (%)
Perfluorobutanoi c acid	PFBA	0.9	2.5	95
Perfluorobutanes ulfonic acid	PFBS	1.1	3.0	98
Perfluorohexanoi c acid	PFHxA	1.0	2.8	97
Perfluorohexane sulfonic acid	PFHxS	1.2	3.5	102

Data presented are representative values from studies validating EPA Method 533 and are intended for illustrative purposes.

Experimental Protocols

This section details the step-by-step experimental protocol for the analysis of PFPrS in drinking water, adapted from EPA Method 533.



Sample Collection and Preservation

- Sample Collection: Collect water samples in polypropylene bottles. To mitigate PFAS
 contamination, avoid using any glass containers or materials containing
 polytetrafluoroethylene (PTFE).
- Preservation: Preserve samples with ammonium acetate to a final concentration of 1 g/L.
 The sample pH should be between 6.0 and 8.0.
- Holding Time: Samples should be stored at or below 6 °C and extracted within 28 days of collection.[2]

Solid-Phase Extraction (SPE)

The SPE procedure is designed to isolate and concentrate PFAS from the water sample.

- Cartridge: Utilize a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL).[2]
- Conditioning:
 - Pass 15 mL of methanol through the cartridge.
 - Pass 15 mL of reagent water through the cartridge.
- Sample Loading:
 - Fortify the 250 mL water sample with a known amount of an appropriate isotopically labeled internal standard for PFPrS (e.g., ¹³C₃-PFPrS).
 - Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 10 mL of 1 g/L ammonium acetate in reagent water.
 - Wash the cartridge with 1 mL of methanol to remove residual water and salts.
- Elution:



- Elute the analytes from the cartridge with two 4 mL aliquots of 2% ammonium hydroxide in methanol.
- Collect the eluate in a polypropylene tube.

Extract Concentration and Reconstitution

- Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (55-60 °C).
- Reconstitution: Reconstitute the dried extract with 1.0 mL of 20% reagent water in methanol (v/v). Add a known amount of an isotope performance standard to the final extract.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

- Liquid Chromatography (LC):
 - Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 μm particle size) is suitable for the separation of short-chain PFAS.[6]
 - Mobile Phase A: 5 mM ammonium acetate in water.
 - Mobile Phase B: Methanol.
 - Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the analytes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in negative ion mode.



 Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor and product ion transitions for PFPrS and its labeled internal standard must be determined and optimized.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the major steps in the analytical workflow for PFPrS in drinking water based on EPA Method 533.



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Caption: Experimental workflow for PFPrS analysis in drinking water.

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